N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine
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Overview
Description
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups, a methoxy group, and a hydroxylamine functional group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3,5-di-tert-butyl-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine involves its ability to interact with free radicals and reactive oxygen species. The compound’s hydroxylamine group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares similar structural features but lacks the hydroxylamine group.
2,6-Di-tert-butyl-4-methoxyphenol: Contains similar tert-butyl and methoxy groups but differs in the position of functional groups.
3,5-Di-tert-butyl-4-hydroxyanisole: Another structurally related compound with antioxidant properties.
Uniqueness
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in a wider range of chemical reactions compared to its structurally similar counterparts.
Properties
CAS No. |
663604-13-5 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-[(3,5-ditert-butyl-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-18)9-13(14(12)19-7)16(4,5)6/h8-10,18H,1-7H3 |
InChI Key |
XXLMATAEGGLSON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=NO |
Origin of Product |
United States |
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